molecular formula C21H13F3N2O B1597598 (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one CAS No. 303984-47-6

(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one

Cat. No.: B1597598
CAS No.: 303984-47-6
M. Wt: 366.3 g/mol
InChI Key: LKJZKWBKJKHTBI-UHFFFAOYSA-N
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Description

(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one is a synthetic organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the phenylimino moiety in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one typically involves the condensation of an indolinone derivative with a trifluoromethyl-substituted aniline. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and solvents used. Commonly, catalysts such as Lewis acids or bases may be employed to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are typically employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit activity against various enzymes or receptors, making it a potential candidate for drug discovery and development. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicine, derivatives of indolinone compounds have been investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. The trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds.

Industry

Industrially, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties can be leveraged to create products with improved performance and efficacy.

Mechanism of Action

The mechanism of action of (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and selectivity, while the indolinone core may interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indolinone Derivatives: Compounds with similar indolinone cores, such as sunitinib and pazopanib, are known for their kinase inhibitory activity.

    Trifluoromethyl-Substituted Compounds: Compounds like fluoxetine and efavirenz contain trifluoromethyl groups and exhibit enhanced biological activity and metabolic stability.

Uniqueness

(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one is unique due to the combination of the indolinone core and the trifluoromethyl-substituted phenylimino group. This structural combination may result in distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-phenyl-3-[4-(trifluoromethyl)phenyl]iminoindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O/c22-21(23,24)14-10-12-15(13-11-14)25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJZKWBKJKHTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C(F)(F)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362997
Record name 11L-318S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303984-47-6
Record name 11L-318S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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